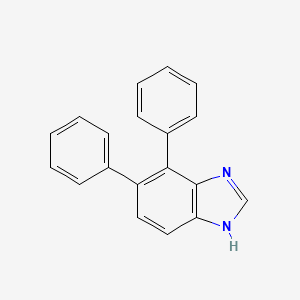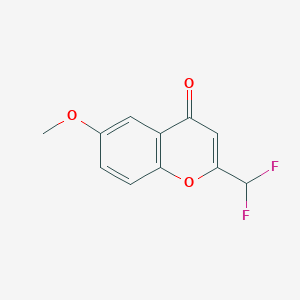![molecular formula C20H22FN5O B5510975 N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)
N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a research chemical with a complex molecular structure, primarily studied for its potential pharmacological applications and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves various methods, including condensation reactions and cyclization processes. For instance, McLaughlin et al. (2016) described the synthesis of a related compound, emphasizing the importance of accurately identifying research chemicals and the challenges of mislabeling (McLaughlin et al., 2016). Similarly, the synthesis of compounds with pyrazole and indazole structures often involves reactions with amines, as detailed by Eleev et al. (2015) (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds typically involves a pyrazole or indazole core. Crystallographic analysis is often employed to determine the exact structure, as demonstrated by Jasinski et al. (2012), who investigated the crystal structure of a similar pyrazole derivative (Jasinski et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary depending on the substituents attached to the core structure. Girreser et al. (2016) elucidated the structure of a related designer drug, highlighting the importance of NMR spectroscopy in determining the nature of such compounds (Girreser et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Routes : Research has explored the synthesis and characterization of related pyrazole and indazole derivatives. For example, studies have reported on the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting methods for creating compounds with potential bioactive properties (Köysal et al., 2005).
Analytical Characterization : The analytical characterization of similar compounds, such as the differentiation of research chemicals with pyrazole rings, has been conducted. This includes the use of chromatographic and spectroscopic methods to identify and characterize these compounds, underscoring the importance of rigorous analysis in the development of new synthetic cannabinoids (McLaughlin et al., 2016).
Potential Applications
Biological Activities : Research into related compounds has also touched on their potential biological activities. For instance, the investigation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggests a possible avenue for the development of therapeutic agents based on similar chemical structures (Rahmouni et al., 2016).
Fluorescent Dyes and Imaging : The use of related structures in the synthesis of fluorescent dyes for potential application in imaging and sensing has been explored. For example, the development of ethoxycarbonylpyrene and perylene thioamides as building blocks for fluorescent dyes indicates the versatility of these compounds in creating materials with desirable optical properties (Witalewska et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by pyrazole and indazole derivatives, this compound could potentially have interesting pharmaceutical applications .
Eigenschaften
IUPAC Name |
N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-12(23-20(27)19-16-8-3-4-9-18(16)24-25-19)17-11-22-26(13(17)2)15-7-5-6-14(21)10-15/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFPMUCVUPJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NC(=O)C3=NNC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)